chemical structure and properties of azane;2-(dithiocarboxyamino)ethylcarbamodithioic acid
chemical structure and properties of azane;2-(dithiocarboxyamino)ethylcarbamodithioic acid
An In-depth Technical Guide on Ethylenediamine-N,N'-bis(dithiocarbamic acid) and its Ammonium Salt
A Note on Nomenclature: Deciphering "azane;2-(dithiocarboxyamino)ethylcarbamodithioic acid"
The topic of this guide encompasses two key chemical entities. "Azane" is the systematic IUPAC name for ammonia (NH₃) and also serves as the root name for the class of saturated acyclic nitrogen hydrides[1][2][3]. The compound "2-(dithiocarboxyamino)ethylcarbamodithioic acid" is the IUPAC name for a molecule more commonly known in the literature as ethylenebis(dithiocarbamic acid) or ethylenediamine-N,N'-bis(dithiocarbamic acid)[4]. The connection between these two parts often lies in the synthesis and stabilization of the dithiocarbamic acid. Dithiocarbamic acids are inherently unstable and are typically handled as their more stable salts. A common and historically significant method for synthesizing ethylenebis(dithiocarbamic acid) involves the use of ammonia (azane) as a base, leading to the formation of ammonium ethylene-bis-dithiocarbamate[5]. This guide will, therefore, focus on the parent acid and its behavior, with specific attention to its synthesis via the ammonium salt.
Introduction: The Chemical Versatility and Significance of Bis-Dithiocarbamates
Ethylenediamine-N,N'-bis(dithiocarbamic acid) and its derivatives belong to the broader class of dithiocarbamates, organic compounds characterized by the N-CS₂ functional group. These molecules are distinguished by their exceptional ability to act as potent bidentate chelating agents for a wide array of metal ions[6][7]. This chelating prowess is the foundation for their extensive applications across diverse scientific and industrial fields.
From a drug development perspective, the dithiocarbamate moiety is a privileged scaffold. Its incorporation into molecules has been shown to enhance or confer a range of biological activities, including anticancer, antimicrobial, antifungal, and anti-inflammatory properties[8][9]. The mechanism often involves the chelation of essential metal ions required by enzymes or the modulation of cellular redox states[9]. In agriculture, metal complexes of ethylenebis(dithiocarbamic acid), such as Maneb (manganese) and Zineb (zinc), have been used for decades as broad-spectrum fungicides, protecting crops from fungal pathogens[7][8]. Furthermore, their strong metal-binding capacity is leveraged in materials science and environmental remediation for applications like heavy metal sensing and removal[7][10].
This guide provides a comprehensive overview of the chemical structure, synthesis, properties, and applications of ethylenediamine-N,N'-bis(dithiocarbamic acid), designed for researchers and professionals in chemistry and drug development.
Chemical Structure and Synthesis
Molecular Structure
The core structure consists of an ethylenediamine backbone with both nitrogen atoms functionalized to form dithiocarbamic acid groups. The presence of two powerful chelating (S,S) pincer groups on a flexible ethyl bridge allows for the formation of highly stable five-membered rings with metal ions.
Caption: Structure of 2-(dithiocarboxyamino)ethylcarbamodithioic acid.
Synthesis Protocol: Formation of the Ammonium Salt
The synthesis of dithiocarbamates is most commonly achieved through the reaction of a primary or secondary amine with carbon disulfide (CS₂)[7]. In the case of ethylenediamine-N,N'-bis(dithiocarbamic acid), the instability of the final product necessitates its isolation as a salt. The following protocol, adapted from established industrial processes, details the synthesis of the more stable ammonium salt, which can then be used as an intermediate[5].
Expert Insight: The choice of aqueous ammonia (azane) as the base is critical. It serves a dual purpose: it acts as a base to deprotonate the amine, facilitating the nucleophilic attack on CS₂, and it provides the ammonium counter-ion to stabilize the dithiocarbamate product in solution. This avoids the introduction of metal ions that might prematurely precipitate the product. The reaction is exothermic and must be cooled to prevent the decomposition of the dithiocarbamate and minimize the formation of by-product sulfur compounds[5].
Experimental Protocol: Synthesis of Ammonium Ethylene-bis-dithiocarbamate
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Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, charge an aqueous solution of ammonia (e.g., 25-30% NH₃ in water). Cool the flask in an ice/water bath to maintain a temperature below 10°C.
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Amine Addition: Slowly add ethylenediamine to the cooled ammonia solution with continuous stirring.
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Carbon Disulfide Addition: Add carbon disulfide (2 molar equivalents) dropwise via the dropping funnel to the stirred solution. The rate of addition must be carefully controlled to keep the internal temperature of the reaction mixture below 45°C, ideally between 10-20°C[5].
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Reaction Completion: After the addition of carbon disulfide is complete, continue to stir the mixture for an additional 1-2 hours while maintaining the cool temperature. This ensures the reaction proceeds to completion[5].
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Product: The resulting product is an aqueous solution of ammonium ethylene-bis-dithiocarbamate, which can be used directly for the synthesis of heavy metal salts (e.g., fungicides) or further purified[5]. For instance, adding a water-soluble salt of a heavy metal will precipitate the corresponding metal ethylene-bis-dithiocarbamate[5].
Caption: Workflow for the synthesis of metal ethylene-bis-dithiocarbamates.
Physicochemical and Biological Properties
The parent acid is an unstable liquid, and as such, comprehensive experimental data is scarce[4]. Its salts and metal complexes are solids and are significantly more stable. The properties listed below are crucial for understanding its behavior in research and development settings.
| Property | Value / Description | Source |
| Molecular Formula | C₄H₈N₂S₄ | [4] |
| Molecular Weight | 212.4 g/mol | [4] |
| Physical Form | Unstable liquid (acid form) | [4] |
| Stability | The acid decomposes rapidly in water. Salts are more stable. | [4] |
| Solubility | The acid form has a predicted LogP of -2.70, suggesting high water solubility. Alkali metal salts (Na⁺, K⁺, NH₄⁺) are generally water-soluble. Heavy metal complexes are poorly soluble. | [4] |
| Chelation | Forms highly stable complexes with many transition metals (e.g., Cu²⁺, Zn²⁺, Mn²⁺, Fe³⁺). The two dithiocarbamate groups act as a tetradentate ligand. | [6][7] |
| Biological Activity | Broad-spectrum antifungal and pesticidal activity (as metal complexes). Shows potential as an anticancer, antioxidant, and anti-inflammatory agent. Can act as an enzyme inhibitor. | [6][8][9] |
Mechanism of Action and Applications in Drug Development
The biological and therapeutic potential of dithiocarbamates, including ethylenediamine-N,N'-bis(dithiocarbamic acid), is multifaceted and primarily stems from two interconnected properties: metal chelation and redox modulation.
Metal Chelation
Many essential enzymes, known as metalloenzymes, require a metal cofactor (e.g., zinc, copper, iron) for their catalytic activity. Dithiocarbamates can inactivate these enzymes by sequestering the metal ion. This is a key mechanism behind their antimicrobial and anticancer effects. For example, they can inhibit matrix metalloproteinases (MMPs), which are zinc-dependent enzymes involved in cancer invasion and metastasis.
Caption: Mechanism of enzyme inhibition via metal chelation.
Redox Modulation and Antioxidant Properties
Dithiocarbamates can act as potent antioxidants by scavenging reactive oxygen species (ROS) such as superoxide radicals and hydrogen peroxide[9]. This protects cells from oxidative damage, which is implicated in numerous diseases. Paradoxically, in cancer cells, dithiocarbamate-metal complexes can also act as pro-oxidants, increasing ROS levels and inducing apoptosis (programmed cell death)[9]. This dual activity makes them intriguing candidates for cancer therapy. For instance, pyrrolidine dithiocarbamate (PDTC), a related compound, is well-studied for its ability to inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival, often through modulating the cellular redox state[9].
Applications in Drug Delivery and Diagnostics
The strong chelating properties of bis-dithiocarbamates are also being explored for novel applications:
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Drug Delivery: They can be used as linkers to attach drugs to carrier molecules or to create prodrugs that release the active agent upon encountering a specific metal ion concentration.
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Medical Imaging: By chelating radioactive metal isotopes (e.g., Technetium-99m, Gallium-68), dithiocarbamate derivatives can serve as imaging agents for SPECT or PET scans, allowing for the visualization of specific tissues or disease processes[6][7].
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Antidotes for Metal Poisoning: Their ability to bind tightly to heavy metals makes them candidates for treating poisoning by metals like lead, mercury, or cadmium[9].
Conclusion
Ethylenediamine-N,N'-bis(dithiocarbamic acid) is a foundational molecule in the versatile class of dithiocarbamates. While its inherent instability limits direct application, its salts and metal complexes have proven indispensable in agriculture and hold significant, multifaceted potential for therapeutic and diagnostic applications. Its synthesis from common precursors like ethylenediamine, carbon disulfide, and ammonia makes it an accessible platform for further chemical exploration. For researchers in drug development, the ability of the dithiocarbamate moiety to modulate biological systems through metal chelation and redox control offers a rich field for designing novel enzyme inhibitors, anticancer agents, and advanced medical imaging tools. A thorough understanding of its fundamental chemistry, as outlined in this guide, is the first step toward unlocking its full potential.
References
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Chaturvedi, D., & Zaidi, S. (2016). Role of Organic Dithiocarbamates in Drug Discovery Research. Research & Reviews: Journal of Chemistry, 5(2). Retrieved from [Link]
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